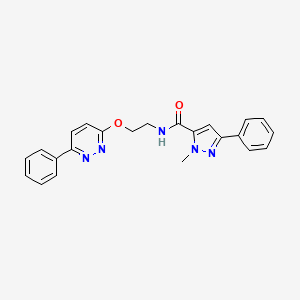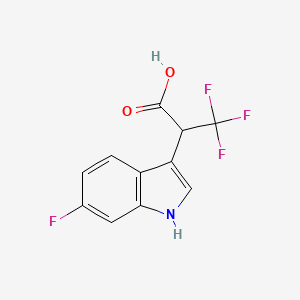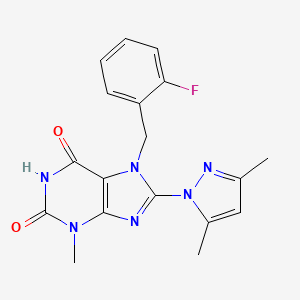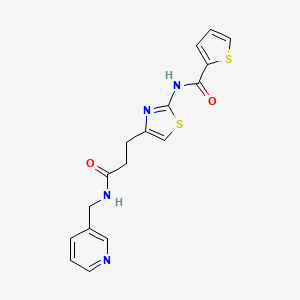
1-methyl-3-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex organic compound, 1-methyl-3-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide, is a synthetic molecule primarily used in various branches of scientific research. Its intricate structure suggests multifaceted applications, particularly in medicinal chemistry, where it has been scrutinized for potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide often involves a multi-step process, leveraging intermediate compounds. Common synthetic routes may start with pyrazole derivatives and typically require precise control over conditions such as temperature, pH, and solvent selection. Reaction conditions might include catalysts or specific reagents to guide the reaction toward the desired product.
Industrial Production Methods: Scaling up to industrial production necessitates optimizing these synthetic routes for efficiency and yield. This could involve flow chemistry techniques, utilizing continuous reactors to maintain consistent reaction conditions and reduce production time. Industrial methods might also integrate recycling of reagents and solvents to minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide exhibits a range of chemical reactivity. Key reactions include:
Oxidation: Introduction of functional groups such as hydroxyl (-OH) or carboxyl (-COOH) groups under controlled oxidative conditions.
Reduction: Reductive conditions may be used to alter the compound’s structural aspects, such as reducing double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions to replace certain groups within the molecule, often used to modify its properties or functionality.
Common Reagents and Conditions: Reactions with this compound often involve reagents like halogens for substitution or oxidizing agents such as potassium permanganate. Solvents like dichloromethane, ethanol, or methanol are frequently used, depending on the reaction type.
Major Products Formed: Depending on the reaction conditions, this compound can yield various products, including substituted pyrazoles, oxidized derivatives, or reduced analogs.
Scientific Research Applications
This compound has wide-ranging applications in the scientific community:
Chemistry: Used as a building block for synthesizing more complex organic molecules, aiding in studies involving structural and reactivity analyses.
Biology: Its interactions with biological macromolecules make it valuable in the study of biochemical pathways and mechanisms.
Medicine: Potential therapeutic properties are being researched, particularly its role as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, polymers, or coatings, leveraging its unique structural characteristics.
Mechanism of Action
The exact mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. This could impact various biological pathways, leading to desired therapeutic outcomes. The pathway might involve inhibition of specific enzymes or modulation of receptor activity, contributing to its pharmacological potential.
Comparison with Similar Compounds
When compared to similar compounds, 1-methyl-3-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide stands out due to its unique structural features, such as the combination of pyrazole and pyridazine rings. These features can confer distinct reactivity and binding properties, making it a compound of interest for further investigation. Some similar compounds include:
3-phenyl-1H-pyrazole-5-carboxamide
6-phenylpyridazin-3-yl derivatives
Other N-(2-(aromatic-oxy)ethyl) substituted carboxamides
It's truly fascinating how such complex molecules pave the way for numerous scientific advancements! What’s next on our exploration agenda?
Properties
IUPAC Name |
2-methyl-5-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-28-21(16-20(27-28)18-10-6-3-7-11-18)23(29)24-14-15-30-22-13-12-19(25-26-22)17-8-4-2-5-9-17/h2-13,16H,14-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOURDNDTYIMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)


![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2733942.png)
![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)
![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)
![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)
![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)

![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
